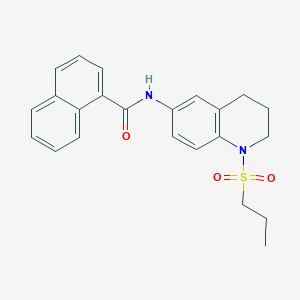

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-2-15-29(27,28)25-14-6-9-18-16-19(12-13-22(18)25)24-23(26)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,16H,2,6,9,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJIUFNCLGDBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The propylsulfonyl group can be introduced via sulfonylation using propylsulfonyl chloride and a base such as triethylamine. Finally, the naphthamide moiety is attached through an amide coupling reaction using 1-naphthoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The naphthamide group can be reduced to form corresponding amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has a wide range of applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity includes:

- Antitumor Activity : Preliminary studies have shown significant cytotoxicity against various cancer cell lines. The compound's unique hydrophobic and hydrophilic balance enhances its antitumor properties compared to structurally similar compounds.

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| N-(1-(methylsulfonyl)-...) | Moderate antitumor activity | Lower hydrophobicity |

| N-(1-(ethylsulfonyl)-...) | Varies by substitution | Intermediate properties |

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. The compound targets specific enzymes involved in bacterial cell wall synthesis, such as MurD and GlmU.

Biological Probes

Due to its functional groups, this compound can serve as a probe for studying biological processes involving sulfonyl and amide groups.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : Molecular docking simulations identified GlmU as a viable target for antibacterial activity.

- Antitumor Studies : Comparative analyses demonstrated enhanced cytotoxicity against cancer cell lines in vitro for related tetrahydroquinoline derivatives.

- Pharmacokinetics : Research into pharmacokinetic profiles revealed favorable absorption characteristics in animal models.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the tetrahydroquinoline and naphthamide moieties could modulate the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Sulfonamide vs. Carbonyl Groups: The target compound’s propylsulfonyl group may enhance metabolic stability compared to the butyryl group in 14d, which is prone to esterase-mediated hydrolysis .

- Electrochemical Applications: Compounds like CTDB (with diazenylbenzonitrile) are used in electrodeposition studies, highlighting the versatility of THQ derivatives beyond pharmacology .

Physicochemical Properties

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroquinoline core with a propylsulfonyl group and a naphthamide moiety, which contribute to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H22N2O4S2

- Molecular Weight : 394.5 g/mol

- CAS Number : 946241-25-4

Structural Features

| Feature | Description |

|---|---|

| Tetrahydroquinoline Core | Provides a scaffold for biological activity |

| Propylsulfonyl Group | Enhances solubility and reactivity |

| Naphthamide Moiety | Influences binding affinity and specificity |

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against both gram-positive and gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis. The identified targets include:

- MurD : Involved in peptidoglycan biosynthesis.

- GlmU : Essential for the synthesis of uridine diphosphate N-acetylglucosamine.

These interactions suggest that the compound may inhibit bacterial growth without disrupting cell membranes significantly .

Antitumor Activity

The compound has shown promising results in preliminary antitumor assays. A comparative analysis with structurally similar compounds demonstrated enhanced antitumor activity attributed to its unique hydrophobic and hydrophilic balance. The following table summarizes the biological activities of similar compounds:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| N-(1-(methylsulfonyl)-...) | Moderate antitumor activity | Lower hydrophobicity |

| N-(1-(ethylsulfonyl)-...) | Varies by substitution | Intermediate properties |

The structural features of this compound contribute to its enhanced solubility and interaction with biological systems compared to other similar compounds.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the sulfonyl group may interact with various enzymes or receptors while the tetrahydroquinoline and naphthamide moieties modulate binding affinity and specificity. Further research is necessary to clarify these interactions and the pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study conducted using molecular docking simulations identified GlmU as a viable target for antibacterial activity. The results indicated that derivatives could effectively inhibit this enzyme's function .

- Antitumor Studies : Another study demonstrated that related tetrahydroquinoline derivatives exhibited significant cytotoxicity against cancer cell lines in vitro. This suggests potential for development as chemotherapeutic agents .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed favorable absorption characteristics in animal models, suggesting that modifications to enhance bioavailability could improve therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.